In-Depth Technical Guide on the Crystal Structure of 2-Amino-5-Aryl-1,3,4-Thiadiazoles for Drug Development Professionals
In-Depth Technical Guide on the Crystal Structure of 2-Amino-5-Aryl-1,3,4-Thiadiazoles for Drug Development Professionals
An illustrative analysis based on the crystal structure of the closely related compound, 2-Amino-5-(4-methylphenyl)-1,3,4-thiadiazole.
Introduction: The 2-amino-1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The spatial arrangement of atoms and the intermolecular interactions within the crystalline state of these compounds are pivotal for understanding their physicochemical properties, such as solubility and stability, and for designing new, more potent drug candidates. This guide provides a detailed analysis of the crystal structure of 2-amino-5-(4-methylphenyl)-1,3,4-thiadiazole, a close structural analogue to 2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole, offering key insights for researchers, scientists, and drug development professionals.
Molecular and Crystal Structure Analysis
The crystal structure of 2-amino-5-(4-methylphenyl)-1,3,4-thiadiazole reveals a planar thiadiazole ring. The phenyl ring is twisted with respect to the thiadiazole ring, with a dihedral angle of 31.19 (18)°.[1][2] This non-planar conformation is a common feature in many 2,5-disubstituted 1,3,4-thiadiazoles and influences the overall molecular packing and intermolecular interactions.
The crystal packing is primarily stabilized by intermolecular N—H⋯N hydrogen bonds, a characteristic interaction for this class of compounds.[1][2] These hydrogen bonds create a robust network, influencing the crystal lattice's stability and physical properties.
Crystallographic Data
The following table summarizes the key crystallographic data for 2-amino-5-(4-methylphenyl)-1,3,4-thiadiazole.[1]
| Parameter | Value |
| Empirical Formula | C₉H₉N₃S |
| Formula Weight | 191.25 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.284 (3) |
| b (Å) | 7.3730 (15) |
| c (Å) | 11.263 (2) |
| β (°) | 109.09 (3) |
| Volume (ų) | 964.0 (3) |
| Z | 4 |
| Temperature (K) | 293 |
| Radiation | Mo Kα |
| CCDC Number | 731230[3] |
Selected Bond Lengths and Angles
The intramolecular geometry of the molecule is consistent with other 1,3,4-thiadiazole derivatives. The bond lengths within the thiadiazole ring indicate a delocalized electron system.
| Bond | Length (Å) | Angle | Angle (°) |
| S1-C2 | 1.725(4) | N3-C2-S1 | 114.9(3) |
| S1-C5 | 1.731(4) | N4-C5-S1 | 114.8(3) |
| N3-N4 | 1.373(4) | C5-N4-N3 | 111.4(3) |
| C2-N3 | 1.319(5) | C2-N3-N4 | 111.3(3) |
| C5-N4 | 1.323(5) | C6-C5-N4 | 122.9(4) |
| C2-N6 | 1.348(5) | ||
| C5-C6 | 1.469(5) |
Intermolecular Interactions and Supramolecular Assembly
The supramolecular architecture of 2-amino-5-(4-methylphenyl)-1,3,4-thiadiazole in the solid state is dominated by hydrogen bonding. The amino group acts as a hydrogen bond donor, while the nitrogen atoms of the thiadiazole ring act as acceptors. Specifically, molecules are linked by N—H⋯N hydrogen bonds, which play a crucial role in the crystal's stability.[1]
Experimental Protocols
Synthesis of 2-Amino-5-(4-methylphenyl)-1,3,4-thiadiazole
The synthesis of the title compound is typically achieved through the cyclization of a thiosemicarbazide with a corresponding carboxylic acid.[1]
Materials:
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4-methylbenzoic acid
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Thiosemicarbazide
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Phosphorus oxychloride or other suitable dehydrating agent
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Appropriate solvent (e.g., dioxane)
Procedure:
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A solution of 4-methylbenzoic acid and thiosemicarbazide in a suitable solvent is prepared.
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A dehydrating agent, such as phosphorus oxychloride, is added cautiously to the mixture.
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The reaction mixture is heated under reflux for several hours until the reaction is complete (monitored by TLC).
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The mixture is then cooled, and the crude product is precipitated, often by pouring into cold water or an ice bath.
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The solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.
Single-Crystal X-ray Diffraction
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent.
Data Collection:
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A suitable single crystal is mounted on a goniometer.
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X-ray diffraction data is collected at a specific temperature (e.g., 293 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
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A series of diffraction images are collected as the crystal is rotated.
Structure Solution and Refinement:
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The collected diffraction data is processed to yield a set of structure factors.
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The crystal structure is solved using direct methods or Patterson methods.
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The structural model is refined by least-squares methods against the experimental data.
Relevance in Drug Design and Development
A thorough understanding of the crystal structure of 2-amino-5-aryl-1,3,4-thiadiazole derivatives is crucial for several aspects of drug development:
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Structure-Activity Relationship (SAR) Studies: The three-dimensional structure provides insights into how the molecule might interact with biological targets. The conformation of the aryl substituent relative to the thiadiazole ring can be critical for binding to a receptor or enzyme active site.
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Polymorphism Screening: Different crystalline forms (polymorphs) of a drug substance can have different physical properties, including solubility and bioavailability. Crystal structure analysis is essential for identifying and characterizing polymorphs.
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Formulation Development: The stability and dissolution properties of a solid dosage form are influenced by the crystal structure of the active pharmaceutical ingredient (API).
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Lead Optimization: By understanding the intermolecular interactions that stabilize the crystal lattice, medicinal chemists can make informed decisions about molecular modifications to improve properties like solubility without disrupting the interactions necessary for biological activity.
